N,N'-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-bromo-1,2-phenylenediamine, followed by sulfonation with 4-methylbenzenesulfonyl chloride under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfonamide groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N,N’-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N’-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with specific molecular targets. The nitro and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-(4,5-Dinitro-1,2-phenylene)bis(4-methylbenzenesulfonamide): Similar structure but with two nitro groups instead of one bromine and one nitro group.
N,N’-(4,5-Diamino-1,2-phenylene)bis(4-methylbenzenesulfonamide): Contains amino groups instead of nitro and bromine groups.
Uniqueness
N,N’-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
113269-05-9 |
---|---|
Molecular Formula |
C20H18BrN3O6S2 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
N-[4-bromo-2-[(4-methylphenyl)sulfonylamino]-5-nitrophenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-18-11-17(21)20(24(25)26)12-19(18)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3 |
InChI Key |
SGCUZSPBXMWSAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.